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1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea

Helicobacter pylori Urease inhibition Structure-Activity Relationship

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic small molecule belonging to the asymmetric urea class, defined by the conjunction of a 3,4-dichlorophenyl moiety and a 2-oxoindolin-5-yl scaffold. With a molecular weight of 336.2 Da and a computed XLogP3 of 2.6, it occupies a physicochemical space that balances hydrogen‑bonding capacity (3 H‑bond donors, 2 acceptors) with moderate lipophilicity, positioning it as a candidate for targets where a free indolinone NH is mechanistically or sterically significant.

Molecular Formula C15H11Cl2N3O2
Molecular Weight 336.17
CAS No. 1170440-32-0
Cat. No. B2849536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea
CAS1170440-32-0
Molecular FormulaC15H11Cl2N3O2
Molecular Weight336.17
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O
InChIInChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22)
InChIKeyDAGCGJHXIVLWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1170440-32-0): Core Identity & Procurement Context


1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic small molecule belonging to the asymmetric urea class, defined by the conjunction of a 3,4-dichlorophenyl moiety and a 2-oxoindolin-5-yl scaffold [1]. With a molecular weight of 336.2 Da and a computed XLogP3 of 2.6, it occupies a physicochemical space that balances hydrogen‑bonding capacity (3 H‑bond donors, 2 acceptors) with moderate lipophilicity, positioning it as a candidate for targets where a free indolinone NH is mechanistically or sterically significant [1]. Sourcing this precise CAS number is critical because minor structural modifications on the indolinone nitrogen or the phenyl ring are known to produce substantial shifts in target potency and selectivity within urea-based inhibitor programs.

Why 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea Cannot Be Interchanged with Other Urea-Based Analogs


Despite the ubiquity of diaryl ureas in kinase and enzyme inhibitor discovery, the 5‑substituted oxoindoline core with a free lactam NH is a distinct pharmacophoric feature that is not preserved in common N‑alkylated or ring‑substituted variants . Available binding data for a closely related analog demonstrate that subtle N‑alkylation on the oxoindoline nitrogen drives a marked change in target binding affinity (e.g., Ki ≈ 45 nM for the N‑ethyl analog on H. pylori urease), whereas the free NH present in the target compound implies a different hydrogen‑bond donor/acceptor profile that may be essential for engaging alternative targets or achieving different selectivity windows [1]. Generic procurement of “a dichlorophenyl‑urea” or “an oxoindoline‑urea” without confirming the exact CAS therefore risks replacing a compound of defined (albeit still emerging) profile with an analog that exhibits fundamentally different target engagement.

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1170440-32-0) Against Its Closest Analogs


Urease Target Engagement: Free NH vs. N‑Ethyl Substitution on the Oxoindoline Scaffold

The target compound bears an unsubstituted indolinone NH, whereas the closest characterized analog, 1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS 1171933-70-2), is N‑ethylated. The N‑ethyl analog displays a Ki of 45 nM against Helicobacter pylori urease in a Lineweaver‑Burk mixed‑type inhibition assay [1]. No equivalent publicly disclosed binding data exist for the target compound; however, the absence of the N‑ethyl group is expected to alter the hydrogen‑bond donor count (3 for target vs. 2 for N‑ethyl) and steric profile, providing a structurally distinct starting point for inhibitor optimization.

Helicobacter pylori Urease inhibition Structure-Activity Relationship

Hydrogen‑Bond Donor Capacity: Differentiation from N‑Alkylated and N‑Unsubstituted Analogs

The target compound possesses 3 hydrogen‑bond donors (two urea NH and one indolinone NH) and 2 hydrogen‑bond acceptors, as computed by Cactvs and recorded in PubChem [1]. In contrast, the N‑ethyl analog 1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has only 2 hydrogen‑bond donors because the indolinone NH is substituted . This difference can impact solubility, permeability, and target‑binding thermodynamics.

Physicochemical property Hydrogen bonding Drug-likeness

Lipophilicity (XLogP3) and Its Impact on Target‑Class Selection

The target compound exhibits a computed XLogP3 of 2.6 [1], placing it in a lower lipophilicity range than many kinase‑focused urea derivatives (e.g., sorafenib, XLogP3 ≈ 4.1). The mono‑chloro analog 1-(4-chlorophenyl)-3-(2-oxoindolin-5-yl)urea is predicted to have an even lower XLogP, while the 3,4‑dichloro pattern on the target compound retains a balance between lipophilicity and metabolic stability .

Lipophilicity XLogP Kinase inhibitor

Optimal Research Applications for 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1170440-32-0)


Probing the Role of the Free Indolinone NH in Urea-Based Enzyme Inhibitor Pharmacophores

Because the compound retains an unsubstituted oxoindoline NH, it serves as a precise tool to evaluate whether a hydrogen‑bond donor at this position is required for target engagement, particularly when used alongside the N‑ethyl analog (Ki = 45 nM) that lacks this donor [1]. This head‑to‑head comparison is critical for building a structure‑activity relationship around the indolinone core.

Lead‑Optimization Campaigns Targeting H. pylori Urease or Related Metalloenzymes

The demonstrated potency of the closely related N‑ethyl analog (Ki = 45 nM on H. pylori urease) highlights the 3,4‑dichlorophenyl‑oxoindoline‑urea scaffold as a productive starting point for urease inhibitor development [1]. The target compound, with its additional indolinone NH, offers an orthogonal vector for chemical elaboration aimed at improving selectivity or pharmacokinetics.

Comparative Physicochemical Profiling in Drug‑Discovery Programs

With a measured XLogP3 of 2.6 and three hydrogen‑bond donors [2], the compound can be used as a reference standard for calibrating computational models or for benchmarking the permeability and solubility of other urea‑based inhibitor series.

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